molecular formula C15H13N3O2S2 B1227327 N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide

N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide

Cat. No. B1227327
M. Wt: 331.4 g/mol
InChI Key: HERMZKVIZDMATB-UHFFFAOYSA-N
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Description

N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide is an aromatic amide and a member of thiophenes.

Scientific Research Applications

Anticancer Potency

Another study synthesized novel thiazoline-tetralin derivatives and assessed their anticancer potency on various cancer cell lines. Compounds with specific substitutions demonstrated high antitumor efficiency and apoptosis induction, highlighting the potential of thiazoline derivatives in cancer therapy (Turan-Zitouni et al., 2018).

Molecular Structure and Interaction Studies

Structural studies of related compounds, such as 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, have been conducted to understand their molecular configurations, which are crucial for their biological activities. These studies involve crystallography and Hirshfeld surface analysis, providing insights into molecular interactions and stability (Kumara et al., 2017).

Neurological Applications

Some derivatives, like 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, have been identified as potent serotonin-3 receptor antagonists, suggesting applications in neurological disorders. Their ability to cross the blood-brain barrier enhances their potential as pharmacological tools for neurological research (Rosen et al., 1990).

properties

Product Name

N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

N'-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carbohydrazide

InChI

InChI=1S/C15H13N3O2S2/c1-20-11-5-2-4-10(8-11)12-9-22-15(16-12)18-17-14(19)13-6-3-7-21-13/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

HERMZKVIZDMATB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NNC(=O)C3=CC=CS3

solubility

9.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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